Diethyl 3-hydroxyglutarate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62681. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 3-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQYIBTJXUEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186061 | |
| Record name | Diethyl 3-hydroxyglutarate | |
| Source | EPA DSSTox | |
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Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32328-03-3 | |
| Record name | Diethyl 3-hydroxyglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32328-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl 3-hydroxyglutarate | |
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| Record name | 32328-03-3 | |
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| Record name | Diethyl 3-hydroxyglutarate | |
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| Record name | Diethyl 3-hydroxyglutarate | |
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Nomenclature and Chemical Classification
Diethyl 3-hydroxyglutarate is systematically known by its IUPAC name, diethyl 3-hydroxypentanedioate . researchgate.net As a chemical entity, it is classified as a dicarboxylic acid ester. Specifically, it is the diethyl ester of 3-hydroxyglutaric acid, meaning it possesses two ethyl ester functional groups attached to a five-carbon diacid backbone that also features a hydroxyl group at the third carbon position. google.comresearchgate.net
This structure imparts characteristic properties to the molecule, allowing it to participate in a variety of chemical transformations. The presence of the hydroxyl group and the ester functionalities makes it a prochiral molecule, a key feature that is exploited in stereoselective synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | diethyl 3-hydroxypentanedioate researchgate.net |
| CAS Number | 32328-03-3 |
| Molecular Formula | C₉H₁₆O₅ google.com |
| Molecular Weight | 204.22 g/mol |
| Synonyms | 3-Hydroxyglutaric acid diethyl ester, Diethyl-beta-hydroxyglutarate, Pentanedioic acid, 3-hydroxy-, diethyl ester |
Significance in Modern Organic Chemistry and Biochemistry
The importance of Diethyl 3-hydroxyglutarate in contemporary science stems from two primary areas: its utility as a chiral synthon in organic synthesis and its connection to the biochemical understanding of metabolic diseases.
In the realm of organic chemistry , this compound is a highly valued precursor for the synthesis of enantiomerically pure compounds. biocrates.com Its prochiral nature allows for the stereoselective introduction of new chiral centers, a critical step in the production of many pharmaceuticals. A notable application is in the synthesis of statins, a class of cholesterol-lowering drugs. For instance, it serves as a key starting material for the asymmetric synthesis of rosuvastatin (B1679574) and atorvastatin (B1662188). researchgate.netnih.govpatsnap.com The enzymatic hydrolysis of this compound, often employing lipases, is a well-established method for producing chiral monoesters, which are then converted into the desired drug molecules. biocrates.com This biocatalytic approach offers a greener and more efficient alternative to traditional chemical methods. nih.gov
From a biochemical perspective, research into this compound is intrinsically linked to its parent compound, 3-hydroxyglutaric acid. google.com 3-Hydroxyglutaric acid is a key biomarker for the diagnosis of glutaric aciduria type I, a rare and severe inherited metabolic disorder. researchgate.netmedlink.com This condition results from a deficiency in the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid and 3-hydroxyglutaric acid in the body. google.com Studies involving this compound can, therefore, contribute to a deeper understanding of the pathophysiology of this disease and aid in the development of diagnostic tools and potential therapeutic strategies. google.com
Table 2: Key Applications and Research Areas
| Field | Significance of this compound | Key Research Findings |
| Organic Synthesis | Chiral building block for pharmaceuticals. biocrates.com | Used in the asymmetric synthesis of statins like rosuvastatin and atorvastatin. researchgate.netnih.govpatsnap.com |
| Precursor for stereoselective reactions. biocrates.com | Enzymatic hydrolysis with lipases yields enantiomerically pure monoesters. biocrates.com | |
| Biochemistry | Research tool for studying metabolic disorders. google.com | Linked to the study of glutaric aciduria type I through its precursor, 3-hydroxyglutaric acid. researchgate.netmedlink.com |
| Potential role in understanding neurotoxicity. | 3-Hydroxyglutaric acid, its precursor, is considered a neurotoxin in the context of glutaric aciduria type I. |
Historical Context of Research on Diethyl 3 Hydroxyglutarate and Its Precursors
Classical Synthesis Routes
The traditional approaches to synthesizing this compound primarily involve two well-established chemical transformations: the direct esterification of its corresponding diacid and the reduction of a related keto-ester.
Esterification of 3-Hydroxyglutaric Acid with Ethanol (B145695)
One of the most direct methods for preparing this compound is the esterification of 3-hydroxyglutaric acid using ethanol. ontosight.ai This reaction, known as Fischer esterification, involves the conversion of the two carboxylic acid groups of the parent molecule into ethyl esters. This transformation can be achieved through either acid catalysis or enzymatic processes.
The Fischer esterification is a classic method in organic chemistry for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com In this process, 3-hydroxyglutaric acid is heated with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com
The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the formation of the desired diethyl ester product, ethanol is often used as the solvent to ensure it is present in a large excess. masterorganicchemistry.commasterorganicchemistry.com Another strategy to maximize the yield is the removal of water, a byproduct of the reaction, as it forms. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, leading to the formation of this compound and water. masterorganicchemistry.com
Table 1: Representative Conditions for Acid-Catalyzed Esterification
| Parameter | Condition | Source |
|---|---|---|
| Reactants | 3-Hydroxyglutaric Acid, Ethanol | ontosight.ai |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | chemguide.co.uk |
| Driving Force | Use of excess ethanol, removal of water | masterorganicchemistry.com |
| Mechanism | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) | masterorganicchemistry.com |
This table presents generalized conditions for Fischer esterification as applied to the synthesis of this compound.
An alternative to acid catalysis is the use of enzymes, particularly lipases, to catalyze the esterification reaction. ontosight.ai This biocatalytic approach offers the advantages of occurring under milder reaction conditions and exhibiting high selectivity, which can reduce the formation of byproducts. Candida antarctica lipase (B570770) B (Novozyme 435) is a commonly employed enzyme for such transformations. nih.gov
In this method, 3-hydroxyglutaric acid and ethanol are incubated with the lipase in a suitable solvent system. The enzyme's active site facilitates the esterification by activating the carboxylic acid. The reaction progresses to yield this compound. The efficiency of the conversion can be influenced by factors such as the choice of solvent, temperature, and the molar ratio of the substrates. nih.gov
Table 2: General Parameters for Enzymatic Esterification
| Parameter | Condition | Source |
|---|---|---|
| Reactants | 3-Hydroxyglutaric Acid, Ethanol | ontosight.ai |
| Biocatalyst | Lipase (e.g., Candida antarctica lipase B) | nih.gov |
| Medium | Organic solvents or non-conventional media (e.g., ionic liquids) | nih.gov |
| Advantages | Mild conditions, high selectivity | ontosight.ai |
This table outlines typical parameters for the enzymatic synthesis of esters, applicable to this compound.
Hydrogenation and Reduction of 3-Oxoglutarate Ester Compounds
Another significant synthetic pathway involves the reduction of the ketone group in a precursor molecule, Diethyl 3-oxoglutarate, also known as diethyl acetonedicarboxylate. cymitquimica.com This method relies on catalytic hydrogenation to convert the central carbonyl group into a hydroxyl group, thereby forming this compound. This reduction can be effectively catalyzed by various transition metals, most notably nickel and palladium.
Nickel-based catalysts, particularly Raney Nickel, are widely used for the hydrogenation of ketones to secondary alcohols. In this procedure, Diethyl 3-oxoglutarate is dissolved in a suitable solvent, such as ethanol, and subjected to a hydrogen atmosphere in the presence of a Raney Nickel catalyst. The reaction typically requires elevated pressure and temperature to proceed efficiently. The nickel catalyst facilitates the addition of hydrogen across the C=O double bond, resulting in the desired hydroxyl group.
Palladium is another highly effective catalyst for hydrogenation reactions. nih.gov Palladium on carbon (Pd/C) is a common choice for the reduction of ketones. The synthesis involves treating a solution of Diethyl 3-oxoglutarate with hydrogen gas in the presence of the Pd/C catalyst. This method often proceeds under milder conditions compared to nickel-catalyzed reductions and is known for its high efficiency and selectivity. The reaction mechanism involves the adsorption of the ketone and hydrogen onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.
Table 3: Typical Conditions for Catalytic Hydrogenation of Diethyl 3-Oxoglutarate
| Catalyst | Typical Conditions |
|---|---|
| Nickel (Raney Ni) | Hydrogen gas, elevated pressure and temperature, ethanol solvent |
| Palladium (Pd/C) | Hydrogen gas, often at or near atmospheric pressure and room temperature, various solvents |
This table summarizes common conditions for the reduction of a keto-ester to a hydroxy-ester using nickel and palladium catalysts.
Low-Pressure Hydrogenation Techniques
Low-pressure hydrogenation offers a direct method for the synthesis of this compound. This technique typically involves the reduction of a carbonyl group in a precursor molecule under mild temperature and pressure conditions. A common starting material for this process is diethyl 1,3-acetonedicarboxylate. The reaction is carried out in the presence of a catalyst, often containing palladium and zinc, which facilitates the conversion of the ketone functionality into a hydroxyl group. google.com This method is valued for its efficiency and the ability to produce alcohols under less strenuous conditions than traditional high-pressure hydrogenation.
Hydrolytic Procedures for Derivatives
This compound can be synthesized through the hydrolysis of its derivatives. This approach involves the conversion of a related compound into the target molecule by reaction with water, often in the presence of a catalyst. For instance, derivatives where the hydroxyl group is protected or modified can be subjected to hydrolysis to yield this compound. The choice of hydrolytic conditions, such as the use of acidic or basic catalysts, depends on the nature of the starting material. This method is a versatile tool in organic synthesis, allowing for the strategic unmasking of the hydroxyl functionality.
Asymmetric Synthesis Approaches for Chiral this compound and its Enantiomers
The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications in pharmaceuticals. Asymmetric synthesis methods are employed to control the stereochemical outcome of the reaction, yielding either the (R)- or (S)-enantiomer with high purity.
Organocatalytic Enantioselective Cyclic Anhydride (B1165640) Desymmetrization
A powerful strategy for the asymmetric synthesis of chiral molecules is the desymmetrization of a prochiral starting material. In the context of this compound, this can be achieved through the organocatalytic enantioselective opening of a cyclic anhydride, such as 3-hydroxyglutaric anhydride.
The key to this approach is the establishment of the stereocenter at the C(3) position of the glutarate backbone. This is accomplished by using a chiral organocatalyst, such as a proline derivative, to selectively catalyze the ring-opening of 3-hydroxyglutaric anhydride with an alcohol, like ethanol. The catalyst creates a chiral environment that favors the formation of one enantiomer of the resulting monoester over the other. This method provides a direct route to enantiomerically enriched derivatives that can then be converted to the desired chiral this compound.
Enzyme-Catalyzed Hydrolysis and Ammonolysis
Enzymes are highly selective catalysts that can be used to achieve high levels of enantioselectivity in chemical transformations. For the synthesis of chiral this compound, enzyme-catalyzed hydrolysis and ammonolysis are particularly effective methods.
In this approach, prochiral this compound is subjected to hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CAL-B). nih.gov The enzyme selectively hydrolyzes one of the two ester groups, leading to the formation of an enantiomerically enriched monoester. For example, the use of immobilized CAL-B (Novozym 435) can yield (S)-ethyl hydrogen-3-hydroxyglutarate with high enantiomeric excess and yield. researchgate.net This enzymatic resolution is a robust and scalable method for producing optically active building blocks. researchgate.net
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |
| Immobilized Candida antarctica lipase B (Novozym 435) | This compound | (S)-ethyl hydrogen-3-hydroxyglutarate | >95% | 98.5% |
Enzymatic Ammonolysis for Enantiopure Amidoesters
Beyond hydrolysis, Novozym 435 is also effective in catalyzing the ammonolysis of this compound. This reaction provides a direct route to enantiopure amidoesters. researchgate.net The process yields ethyl (3S)-4-carbamoyl-3-hydroxybutanoate with high enantiomeric excess. researchgate.net This method is a valuable part of a chemoenzymatic strategy to produce other important chiral building blocks. researchgate.net
Chemoenzymatic Transformations
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions. A notable example begins with the enzymatic ammonolysis of this compound. The resulting enantiopure ethyl (3S)-4-carbamoyl-3-hydroxybutanoate can then be chemically converted into ethyl (3S)-4-cyano-3-hydroxybutanoate in high yield. researchgate.net This multi-step process demonstrates how a biocatalytic step can efficiently set a key stereocenter, which is then carried through subsequent chemical modifications.
Microbial Bioconversion and Enantioselective Hydrolysis
In addition to using isolated enzymes, whole microbial cells can be employed for biotransformations. The hydrolysis of this compound has been attempted using growing cells of Acinetobacter lwoffii. researchgate.net However, this microbial approach resulted in a low enantiomeric excess, although it did show a preference for the (S)-enantiomer. researchgate.net In contrast, other microorganisms have shown high selectivity in related transformations; for instance, Rhodococcus erythropolis has been used for the (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate to produce (R)-ethyl-3-hydroxyglutarate with a high enantiomeric excess (>99%). nih.gov
Table 4: Microbial Hydrolysis of Glutarate Derivatives
| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Predominant Enantiomer |
|---|---|---|---|---|
| Acinetobacter lwoffii | This compound | Ethyl 3-hydroxyglutarate | Low | (S) |
| Rhodococcus erythropolis | Racemic ethyl 4-cyano-3-hydroxybutyate | (R)-ethyl-3-hydroxyglutarate | >99% | (R) |
Data sourced from Bäckvall et al. researchgate.net and Zheng et al. nih.gov
Whole-Cell Biotransformations
Whole-cell biotransformations represent a powerful and sustainable approach for the synthesis of chiral molecules, including derivatives of this compound. This method leverages the enzymatic machinery of microorganisms to perform stereoselective reactions, often with high efficiency and under mild conditions.
A notable example is the microbial enantioselective hydrolysis of this compound, which yields (S)-ethyl hydrogen-3-hydroxyglutarate. researchgate.net This process utilizes the natural catalytic activity within microbial cells to selectively cleave one of the ester groups in a stereospecific manner.
Furthermore, a novel synthetic route for producing the related compound, (R)-ethyl-3-hydroxyglutarate, has been developed using whole cells of the bacterium Rhodococcus erythropolis ZJB-0910. nih.gov This biotransformation starts from racemic ethyl 4-cyano-3-hydroxybutyate. nih.gov The bacterial cells exhibit (R)-enantioselective nitrilase activity, converting the cyano group of the R-enantiomer into a carboxylic acid to form the desired product with a high optical purity (enantiomeric excess >99%). nih.gov The whole-cell catalyst was prepared after cultivating the strain in a specific medium for 48 hours. nih.gov This method is advantageous as the bacterium does not hydrolyze the ester bond of the substrate. nih.gov
The optimized conditions for this biotransformation were determined to be a pH of 7.5 and a temperature of 30°C with a substrate concentration of 20 mM. nih.gov Under these conditions, a 46.2% yield was achieved. nih.gov
| Parameter | Optimal Value |
| Microorganism | Rhodococcus erythropolis ZJB-0910 |
| Substrate | Racemic ethyl 4-cyano-3-hydroxybutyate |
| Product | (R)-ethyl-3-hydroxyglutarate |
| pH | 7.5 |
| Temperature | 30°C |
| Substrate Conc. | 20 mM |
| Yield | 46.2% |
| Enantiomeric Excess (ee) | >99% |
This table summarizes the optimized conditions for the whole-cell biotransformation of racemic ethyl 4-cyano-3-hydroxybutyate to (R)-ethyl-3-hydroxyglutarate using Rhodococcus erythropolis. nih.gov
Development of Enantioconvergent Synthetic Tools
Enantioconvergent synthesis provides an elegant solution to the challenge of producing single-enantiomer compounds from racemic starting materials, aiming to theoretically convert 100% of the starting material into the desired enantiomer. In the context of this compound, an enantioconvergent synthetic tool has been developed by combining enzymatic and chemical processes. researchgate.net This approach begins with the enzyme-catalyzed hydrolysis of the prochiral this compound. By deriving mathematical equations that connect the enzymatic and chemical steps of the process, researchers have created a robust tool for the efficient preparation of valuable chiral intermediates. researchgate.net
Synthesis of Derivatized this compound
Protection Strategies of the Hydroxyl Group (e.g., Silylation)
In multi-step organic synthesis, it is often necessary to temporarily block or "protect" a reactive functional group, such as the hydroxyl group in this compound, to prevent it from interfering with reactions at other sites on the molecule. Silyl (B83357) ethers are one of the most common and versatile protecting groups for alcohols due to their ease of installation, stability under a wide range of reaction conditions, and selective removal. harvard.edu
The choice of the specific silyl group allows for fine-tuning of the stability of the protected alcohol. The general reaction for protecting an alcohol (R-OH) as a silyl ether involves reacting it with a silyl halide (e.g., a chloride) in the presence of a base. harvard.edu
Common Silyl Protecting Groups: harvard.edu
Trimethylsilyl (TMS)
Triethylsilyl (TES)
Triisopropylsilyl (TIPS)
t-Butyldimethylsilyl (TBDMS)
The protection of a hydroxyl group using Triethylsilyl chloride (TESCl), for example, is typically carried out using a base like imidazole. harvard.edu Deprotection, or the removal of the silyl group, is most often accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF), because the silicon-fluoride bond is exceptionally strong. harvard.edu
| Silyl Group | Common Reagent for Protection | Common Reagent for Deprotection |
| TMS | Trimethylsilyl chloride (TMSCl) | TBAF, mild acid |
| TES | Triethylsilyl chloride (TESCl), Imidazole | TBAF, HF |
| TBDMS | t-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | TBAF, HF |
| TIPS | Triisopropylsilyl chloride (TIPSCl), Imidazole | TBAF, HF |
This table presents common silyl protecting groups for hydroxyl functions, along with typical reagents for their addition and removal. harvard.edu
Preparation of Other Esters (e.g., Methyl Esters)
The synthesis of different ester derivatives of 3-hydroxyglutaric acid, such as the dimethyl ester, can be accomplished through standard esterification procedures. ontosight.ai A common method involves the acid-catalyzed reaction of 3-hydroxyglutaric acid with the corresponding alcohol. For example, reacting it with methanol (B129727) in the presence of an acid catalyst would yield dimethyl 3-hydroxyglutarate.
Alternatively, specific reagents can be used to form methyl esters from carboxylic acids. One such method involves the use of diazomethane (B1218177) (CH₂N₂) or its safer equivalent, trimethylsilyldiazomethane (B103560) (TMSCHN₂), in the presence of methanol. harvard.edu
In Pharmaceutical Synthesis
This compound serves as a key starting material or intermediate in the manufacturing of a range of pharmaceuticals, from cholesterol-lowering agents to neuromodulatory compounds. Its bifunctional nature, possessing both hydroxyl and ester groups, provides multiple reaction sites for chemical transformations.
Optically active this compound is a critical precursor for producing a variety of medicinally significant chemicals, including statins, which are inhibitors of HMG-CoA reductase used to treat hypercholesterolemia. mdpi.comresearchgate.net It is particularly important in the synthesis of the chiral side chains of widely prescribed statins such as Atorvastatin (B1662188) and Rosuvastatin (B1679574). mdpi.comresearchgate.netacs.orgscispace.comgoogle.comgoogle.comdntb.gov.ua
The synthesis of the characteristic dihydroxyheptanoic acid side chain of statins requires precise stereochemical control. This compound provides a foundational chiral scaffold for this purpose. An efficient asymmetric synthesis of atorvastatin calcium has been developed starting from commercially available this compound. acs.orgscispace.com This approach utilizes an organocatalytic enantioselective desymmetrization of a cyclic anhydride derived from the glutarate to establish the C(3) stereocenter. acs.orgresearchgate.net
For rosuvastatin, various synthetic routes employ derivatives of this compound. mdpi.comresearchgate.net One common strategy involves the enzymatic desymmetrization of racemic this compound to yield an enantiopure monoester. mdpi.comresearchgate.net This optically active intermediate is then further elaborated to construct the full statin side chain. For instance, (R)-ethyl-3-hydroxyglutarate, which can be produced with high optical purity (≥99%), is a novel precursor for the chiral side chain of rosuvastatin. researchgate.netresearchgate.net
| Target Statin | Key Chiral Intermediate | Synthetic Strategy Highlight | Reference |
|---|---|---|---|
| Atorvastatin | C(3) stereocenter established from a cyclic anhydride | Organocatalytic enantioselective desymmetrization | acs.orgresearchgate.net |
| Rosuvastatin | (R)-ethyl-3-hydroxyglutarate | Enzymatic desymmetrization of this compound | mdpi.comresearchgate.netresearchgate.net |
Traditional methods for synthesizing the C7 side chain of statins often involved the use of cyanide as a reagent. However, due to the hazardous nature of cyanide, there has been a significant effort to develop cyanide-free synthetic routes. This compound is central to some of these safer and more environmentally friendly approaches. acs.orgscispace.com A novel, cyanide-free assembly of the C7 amino-type side chain for atorvastatin has been achieved using a C5+C2 strategy, starting from an intermediate derived from this compound. acs.orgnais.net.cn This method avoids toxic reagents while efficiently constructing the required chiral side chain. acs.org
This compound is a precursor for the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutanoic acid (GABOB), two compounds of high medical significance. researchgate.netmdpi.comresearchgate.net The synthesis often begins with the microbial or enzymatic enantioselective hydrolysis of this compound to produce (S)-ethyl hydrogen-3-hydroxyglutarate. researchgate.netlookchem.comacs.org This enantiopure monoester is then converted into the target molecules. For example, the transformation into (R)-4-amino-3-hydroxybutyric acid can be achieved via a Curtius rearrangement, while L-carnitine synthesis can proceed through a Hunsdiecker rearrangement. researchgate.netlookchem.com Another approach involves the enzymatic ammonolysis of this compound to yield an enantiopure amidoester, which serves as a direct starting material for (R)-4-amino-3-hydroxybutanoic acid. mdpi.com
Pimaricin, a polyene macrolide antifungal agent, can be synthesized using building blocks derived from glutaric acid esters. researchgate.netsigmaaldrich.com Both this compound and its corresponding dimethyl ester, dimethyl 3-hydroxyglutarate, have been utilized in convergent synthetic strategies for pimaricin. sigmaaldrich.comntnu.notandfonline.com These glutarate derivatives provide a C5 fragment that is incorporated into the complex macrolide structure of the final natural product.
This compound serves as a key starting material for the stereoselective synthesis of hydroxylated perhydroquinoxaline derivatives, which are a class of kappa (κ) opioid receptor agonists. mdpi.comresearchgate.netnih.gov These compounds are investigated for their potential therapeutic effects, including analgesia, with potentially fewer side effects than traditional opioids. researchgate.net
The Versatility of this compound as a Chiral Building Block
This compound, a seemingly unassuming chemical compound, has carved out a significant niche in the world of organic synthesis. Its importance lies in its role as a versatile chiral building block and intermediate, providing a foundational structure for the creation of a wide array of more complex molecules. This article explores the diverse applications of this compound, from its use in synthesizing biologically active molecules and its role in pharmaceutical delivery to its contributions to natural product synthesis and materials science.
Applications in Pharmaceuticals and Biologically Active Molecules
The utility of this compound as a precursor for various biologically active molecules is a cornerstone of its importance in medicinal chemistry. ontosight.aicymitquimica.com Its inherent chirality and functional groups make it an ideal starting point for constructing molecules with specific therapeutic properties.
Precursors for Other Biologically Active Molecules
Optically active this compound is a key starting material for a variety of medicinally significant compounds. researchgate.net For instance, the enzymatic ammonolysis of this compound can produce an enantiopure amidoester. mdpi.com This amidoester serves as a crucial precursor for the synthesis of (R)-4-amino-3-hydroxybutanoic acid, which is a building block for carnitine. mdpi.com
Furthermore, this compound has been utilized in the stereoselective synthesis of hydroxylated perhydroquinoxalines. mdpi.com Specifically, a ten-step synthesis starting from this compound was developed to produce a hydroxylated perhydroquinoxaline designed as a κ receptor agonist. mdpi.com This complex synthesis highlights the compound's utility in creating structurally intricate molecules with potential therapeutic applications. mdpi.com The process involved several key transformations, including the diastereoselective formation of a tetrasubstituted cyclohexane (B81311) and the annulation of a piperazine (B1678402) ring. mdpi.com
The optically pure ethyl (S)-3-hydroxyglutarate, derived from the enantioselective hydrolysis of this compound, is another valuable precursor for a range of pharmaceutically important compounds. researchgate.net
In Pharmaceutical Delivery Systems
This compound is recognized as a significant chemical in the development of pharmaceutical delivery systems. researchgate.net It is considered one of the most efficient intermediates in the production of drugs targeting hypercholesterolemia. researchgate.net
Role in Natural Product Synthesis
The synthesis of complex natural products often requires starting materials with well-defined stereochemistry. This compound serves this purpose effectively, particularly in the synthesis of vitamin derivatives.
Precursors for Vitamin D3 Derivatives
Chemoenzymatic transformations involving precursors of the A ring of 1α,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3, have been explored. mdpi.com These studies are significant due to the critical role of the stereochemistry of the chiral centers in this ring for its biological activity. mdpi.com Enzymatic alkoxycarbonylation reactions utilizing derivatives of this compound allow for the preparation of new derivatives of this important synthon. mdpi.com
Innovations in Material Science and Organic Chemistry
Beyond its biological applications, this compound is a valuable tool in material science and for the synthesis of unique organic structures.
Synthesis of Conformationally-Restricted 1,3-Dioxanes
A notable application of this compound is in the synthesis of conformationally-restricted 1,3-dioxanes. nih.govdntb.gov.ua A process has been described where this compound is the starting material for creating 1,3-dioxanes with a phenyl group fixed in an axial orientation. nih.govdntb.gov.uamdpi.com This synthesis involves a double intramolecular transacetalization of polyhydroxy acetals. nih.govdntb.gov.ua The initial steps involve preparing a benzaldehyde (B42025) acetal (B89532) bearing a protected 1,3,5-trihydroxypentyl side chain, which is derived from this compound. nih.govdntb.gov.uamdpi.com Subsequent acid-catalyzed intramolecular transacetalizations lead to the formation of the desired tricyclic alcohol. nih.govscilit.com This method provides access to unique, structurally constrained molecules that can be used to study bioactive conformations of various compounds. dntb.gov.ua
Precursors for Azamacrocycles
The enzymatic ammonolysis of this compound and the subsequent resolution of amines provides a pathway to enantiopure amidoesters. mdpi.com These products, along with resolved amines, are instrumental in an efficient method for preparing different types of azamacrocycles. mdpi.com This process holds significant synthetic value as it enables the creation of various chiral macrocycles, which are important for their potential in recognizing chiral dianions. mdpi.com
This compound has proven to be a remarkably versatile and valuable compound in organic chemistry. Its applications as a chiral building block span from the synthesis of critical pharmaceuticals and complex natural products to the creation of novel materials with unique structural properties. The ability to manipulate its structure and chirality through enzymatic and chemical means continues to open new avenues for research and development across various scientific disciplines.
Enzymatic Transformations and Biocatalysis Involving Diethyl 3 Hydroxyglutarate
Enzyme Screening and Optimization
The success of a biocatalytic process hinges on selecting the right enzyme and fine-tuning the reaction conditions to maximize efficiency, selectivity, and yield.
Identification of Efficient Biocatalysts (e.g., Novozym 435)
A variety of hydrolases, particularly lipases and esterases, have been evaluated for their ability to catalyze the enantioselective hydrolysis of Diethyl 3-hydroxyglutarate. Among the screened enzymes, lipase (B570770) B from Candida antarctica (CALB), especially in its immobilized form as Novozym 435, has been identified as a highly efficient and versatile biocatalyst. ntnu.noepa.govmdpi.com It demonstrates excellent enantioselectivity in both hydrolysis and ammonolysis reactions. ntnu.noresearchgate.net
Other enzymes have been explored with varying outcomes. For instance, α-chymotrypsin was found to be too slow for practical application, while pig liver esterase resulted in poor enantiomeric purity. tandfonline.com A bacterial esterase, "Esterase 30,000," showed high efficiency for large-scale synthesis in a biphasic system. tandfonline.comtandfonline.com However, Novozym 435 is frequently preferred due to its high performance and stability. tandfonline.com
| Enzyme | Source | Reaction Type | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Novozym 435 (CALB) | Candida antarctica | Hydrolysis | (S)-ethyl 3-hydroxyglutarate | >95% | epa.gov |
| Novozym 435 (CALB) | Candida antarctica | Ammonolysis | Ethyl (3S)-4-carbamoyl-3-hydroxybutanoate | 91% (for diethyl substrate) | ntnu.noresearchgate.net |
| Esterase 30,000 | Bacterial | Hydrolysis | (S)-ethyl 3-hydroxyglutarate | >98% | tandfonline.com |
| α-Chymotrypsin | Bovine pancreas | Hydrolysis | - | Slow reaction rate | tandfonline.com |
| Pig Liver Esterase | Porcine liver | Hydrolysis | - | Low | tandfonline.com |
This table is interactive. Click on the headers to sort.
Influence of Substrate Structure and Reaction Medium on Enantioselectivity
The enantioselectivity of an enzymatic reaction is not an intrinsic property of the enzyme alone; it is significantly influenced by the structure of the substrate and the surrounding reaction environment.
Substrate Structure: Minor changes in the substrate molecule can lead to substantial differences in reaction outcomes. For example, in the Novozym 435-catalyzed ammonolysis, using dimethyl 3-hydroxyglutarate as the substrate yields a higher enantiomeric excess (up to 98% ee) compared to this compound (91% ee). ntnu.noresearchgate.net This indicates that the enzyme's active site is sensitive to the size of the ester's alkyl group. The steric bulk of substituents can be a determining factor; in the enzymatic hydrolysis of a related diester, a bulky t-butyl group directed the lipase to exclusively cleave the less hindered ethyl ester function. tandfonline.com
Reaction Medium: The choice of solvent or solvent system is critical for optimizing enzyme performance. tandfonline.com In lipase-catalyzed reactions, the hydrophobicity of the solvent, often quantified by its log P value, can alter the enzyme's conformation and the interactions with the substrate, thereby affecting enantioselectivity. mdpi.com For the hydrolysis of this compound, a biphasic system of cyclohexane (B81311) and water has proven effective, facilitating both the reaction and product separation. tandfonline.com Other parameters, such as pH and the use of organic co-solvents to improve substrate solubility, are also crucial. epa.govtandfonline.com For instance, in one study, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal co-solvent for the Novozym 435-catalyzed hydrolysis of a prochiral substrate. tandfonline.com
Reusability of Enzymes
A key advantage of using immobilized enzymes like Novozym 435 is the ease of their separation from the reaction mixture and subsequent reuse, which is crucial for the economic viability of industrial processes. scirp.org Research has demonstrated that Novozym 435 can be recycled and reused more than ten times for the hydrolysis and ammonolysis of this compound without a discernible loss of its high activity and enantioselectivity. ntnu.noresearchgate.netresearchgate.net The stability of the enzyme over multiple cycles can be influenced by the reaction medium, with some studies showing that ionic liquids can offer a more stable environment than traditional organic solvents. Proper washing and handling of the biocatalyst between cycles are also important for maintaining its performance. acs.org
Mechanistic Studies of Enzyme-Catalyzed Reactions
Understanding the mechanism of how an enzyme interacts with its substrate provides valuable insights into its selectivity and allows for the rational design of improved biocatalytic systems.
Understanding Enantiopreference and Absolute Configurations
Enzymes exhibit a preference for one enantiomer over another, a phenomenon known as enantiopreference. In the desymmetrization of this compound, lipases, and particularly lipase B from Candida antarctica (CALB), preferentially hydrolyze the pro-S ester group. mdpi.com This results in the formation of (S)-ethyl 3-hydroxyglutarate. epa.gov Similarly, in the ammonolysis reaction catalyzed by Novozym 435, the (3S)-enantiomer is the predominant product. ntnu.noresearchgate.net
The absolute configuration of the products has been unequivocally established through analytical methods. A definitive confirmation was achieved via X-ray crystallographic analysis of a co-crystal formed between the monoester product of hydrolysis and (R)-phenylethylamine, which verified the (3S) configuration. ntnu.noresearchgate.net
Role of Lipases in Transesterification and Hydrolysis
Lipases are a class of serine hydrolases that catalyze the cleavage and formation of ester bonds. nih.govresearchgate.net Their catalytic versatility allows them to function in both aqueous and non-aqueous environments.
Hydrolysis: In an aqueous environment, lipases catalyze the hydrolysis of esters. In the case of the prochiral this compound, the enzyme selectively adds a water molecule to one of the two ester groups, resulting in a chiral monoester and ethanol (B145695). This enantioselective hemihydrolysis is a powerful method for asymmetric synthesis. mdpi.comtandfonline.com
Transesterification and Other Reactions: In non-aqueous media or under low-water conditions, lipases can catalyze the reverse reaction (esterification) or transfer the acyl group from an ester to a different nucleophile (transesterification). mdpi.com This includes reactions like alcoholysis (using an alcohol as the nucleophile) and aminolysis or ammonolysis (using an amine or ammonia). units.it The enzymatic ammonolysis of this compound is an example of this, where ammonia (B1221849) acts as the nucleophile instead of water. ntnu.noresearchgate.net
The catalytic action of lipases generally follows a Ping-Pong Bi-Bi mechanism. researchgate.netpsu.edu This two-step process involves the enzyme's active site serine residue attacking the ester substrate to form a covalent acyl-enzyme intermediate, releasing the first product (alcohol). Subsequently, a nucleophile (water for hydrolysis, an alcohol for transesterification, or an amine for aminolysis) attacks this intermediate, leading to the formation of the final product and the regeneration of the free enzyme. units.itpsu.edu
Advanced Analytical and Spectroscopic Research
Spectroscopic Characterization Techniques
Spectroscopic techniques are pivotal in elucidating the structural and functional properties of diethyl 3-hydroxyglutarate. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) and Raman spectroscopy, UV-Vis spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) have all been employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR have been utilized to analyze this compound.
In ¹H NMR studies of this compound, specific chemical shifts are observed that correspond to the different types of protons within the molecule. For instance, a triplet signal appears around 1.25-1.26 ppm, which is attributed to the methyl (CH₃) protons of the ethyl groups. rsc.orgmdpi.com The methylene (B1212753) (CH₂) protons of the ethyl groups and the protons on the carbon backbone also produce characteristic signals, allowing for a detailed structural assignment. mdpi.com
¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. rsc.org Different carbon atoms within this compound resonate at distinct chemical shifts, confirming the presence of the ester carbonyl groups, the hydroxyl-substituted carbon, and the ethyl groups. nih.gov
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| 1.25-1.26 | Triplet | CH₃ of ethyl groups | rsc.orgmdpi.com |
| 2.47-2.60 | Multiplet | CH₂ (positions 2 and 4) | mdpi.com |
| 4.44 | Multiplet | CHOH (position 3) | rsc.org |
Hyperpolarized ¹³C MRS for Metabolic Flux Monitoring
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge technique that dramatically enhances the sensitivity of ¹³C NMR, enabling real-time monitoring of metabolic pathways. nih.govtmc.eduresearchgate.net This method has been instrumental in studying the metabolic fate of related compounds, such as diethyl [1,2-¹³C₂]-2-ketoglutarate, a precursor that can be metabolized to intermediates of the tricarboxylic acid (TCA) cycle. nih.gov
The hyperpolarization process increases the ¹³C signal by several orders of magnitude, allowing for the detection of metabolic products in vivo. nih.govtmc.edufrontiersin.org For example, hyperpolarized diethyl [1,2-¹³C₂]-2-ketoglutarate is rapidly taken up by the liver, hydrolyzed, and enters the TCA cycle, where its decarboxylation leads to the production of hyperpolarized bicarbonate. nih.gov This allows for the direct monitoring of the flux through key enzymes like 2-ketoglutarate dehydrogenase. nih.gov While not directly studying this compound, this research highlights a powerful methodology that could be adapted to trace its metabolic activities. nih.govdtu.dk
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov
Key absorptions include a broad band in the region of 3500 cm⁻¹, indicative of the hydroxyl (-OH) group stretching vibration. Strong absorption bands corresponding to the carbonyl (C=O) stretching of the ester groups are also prominent. nih.gov The presence of C-O and C-H stretching and bending vibrations further corroborates the molecular structure. nih.govnih.gov
Table 2: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |
| ~3500 | Hydroxyl (-OH) | Stretching | nih.gov |
| ~1740 | Carbonyl (C=O) | Stretching | nih.gov |
| 3000-2800 | C-H (Alkyl) | Stretching | nih.gov |
| 1250-1000 | C-O | Stretching | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify compounds in a mixture. metbio.net This method has been crucial in the analysis of 3-hydroxyglutaric acid and its derivatives in biological fluids. nih.govnih.gov
In a typical GC-MS analysis, this compound would be separated from other components on a GC column. ffame.org The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. nist.gov The mass spectrum of this compound serves as a molecular fingerprint, allowing for its unambiguous identification. nist.gov This technique is particularly important for metabolic studies, where it can be used to measure the levels of 3-hydroxyglutaric acid, the de-esterified form of this compound, in clinical samples. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of this compound, particularly for monitoring reaction progress and determining enantiomeric purity. Research has demonstrated its utility in separating stereoisomers and quantifying conversion rates in enzymatic reactions.
For instance, HPLC analysis is used to monitor the diastereoselective enzymatic reduction of related ketoesters, such as 2-substituted-3-ketoglutarates, to their corresponding hydroxy derivatives. google.com This monitoring ensures that the conversion of the ketone to the alcohol is complete. google.com
In the context of stereochemistry, chiral HPLC is indispensable for determining the enantiomeric excess (ee) of products from asymmetric synthesis or enzymatic resolutions involving this compound. One study detailed the specific conditions for the enantioselective hydrolysis of this compound to ethyl (S)-3-hydroxyglutarate. tandfonline.com The enantiomeric excess of the product was determined using a chiral HPLC system. tandfonline.com
| Parameter | Condition |
|---|---|
| Column | Chiralcel IA-3 (25 × 4.6 mm) |
| Mobile Phase | Hexane, Isopropyl Alcohol, Ethanol (B145695), Trifluoroacetic Acid (70:15:15:0.1, v/v/v/v) |
| Flow Rate | 1.0 ml/min |
| Temperature | 40 °C |
| UV Detection | 293 nm |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules. While a crystal structure of this compound itself may not be widely reported, the absolute configuration of its derivatives and related compounds has been unequivocally established using this technique.
In one key study, the absolute configuration of a product derived from the yeast-mediated reduction of a 2-substituted 3-oxoglutarate was determined. ffame.org To achieve this, the resulting 2-allyl-3-hydroxyglutarate was converted into a derivative of (lS)-(-)-camphanic acid, whose crystal structure was then solved by X-ray diffraction, confirming the (2S,3S) configuration of the principal product. ffame.org The absolute configurations of other related compounds were then established by chemical correlation to this crystallographically-defined molecule. ffame.org This approach highlights a common and powerful strategy in stereochemical analysis: when a target compound is difficult to crystallize, a solid derivative is prepared and analyzed, with the stereochemistry of the parent compound being inferred from the known reaction mechanism. The use of X-ray crystallography is also central to understanding the absolute configurations of monoesters produced during the enzyme-catalyzed hydrolysis of this compound. ntnu.no
Computational Chemistry and Molecular Modeling Studies
Theoretical investigations using computational chemistry provide a microscopic understanding of the molecular structure, reactivity, and electronic properties of this compound (D3HG). These in-silico studies complement experimental findings and offer predictive insights.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For this compound, DFT calculations have been performed to identify its stable structure and analyze its vibrational properties. researchgate.netcancer.gov
A common approach involves using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.net A large basis set, such as 6-311++G(d,p), is employed to ensure accurate calculations of the quantum computational spectroscopic properties. researchgate.net The initial step in these studies is geometry optimization, where the DFT method calculates the lowest energy conformation of the molecule, thereby identifying its most stable structure. cancer.gov
HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netcancer.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor of molecular reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. researchgate.net For this compound, FMO analysis has been used to study the influence of solvents on its reactivity and to identify where electron transfer is most likely to occur. researchgate.netcancer.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netcancer.gov The MEP map displays regions of varying electrostatic potential on the molecule's surface.
For this compound, MEP analysis helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.netlit.edu.in Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are targets for nucleophiles. lit.edu.inresearchgate.net This analysis of chemical reactivity is crucial for understanding the molecule's interaction with biological targets and other reagents. cancer.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, corresponding closely to the chemist's Lewis structure concept. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de
Molecular Docking Studies
Molecular docking simulations have been employed to investigate the potential biological activity of this compound (D3HG), particularly its role as an anti-hypercholesterolemia agent. cancer.gov These in-silico studies predict the binding affinity and interaction patterns between D3HG (the ligand) and a target protein.
In one study, the anti-hypercholesterolemia activity of D3HG was predicted by docking it with 4-(Bis(2-chloroethyl)amino)-L-phenylalanine. cancer.gov The results of such studies are often quantified by a docking score, which estimates the binding energy of the ligand-protein complex. A lower docking score typically indicates a more stable and favorable interaction. While the specific docking score for D3HG in this study is not provided in the abstract, the investigation demonstrated the efficacy of the molecule to exhibit anti-hypercholesterolemia activity. cancer.gov
These docking studies are crucial in drug discovery and development as they provide insights into the potential mechanism of action of a compound and help in identifying promising candidates for further experimental validation. frontiersin.orgmdpi.comnih.gov
Interactive Data Table: Molecular Docking Overview
| Target Protein | Predicted Activity | Key Finding |
| 4-(Bis(2-chloroethyl)amino)-L-phenylalanine | Anti-hypercholesterolemia | Demonstrated the efficacy of D3HG for this activity. cancer.gov |
Solute-Solvent Interactions and Solvent Effects
The interactions between this compound and various solvents have been investigated to understand its behavior in different chemical environments. These studies are essential for predicting the compound's reactivity, stability, and spectroscopic properties in solution. cancer.govresearchgate.net
This compound is soluble in organic solvents like ethanol and ether, but its solubility in water is limited due to the presence of hydrophobic diethyl ester groups. cymitquimica.com The study of solute-solvent interactions often involves solvatochromic correlations, which relate changes in the electronic absorption spectra of a compound to the polarity of the solvent. cancer.govresearcher.life These correlations help in identifying the center of interaction between the solute (D3HG) and the solvent molecules. cancer.gov
Theoretical investigations using Density Functional Theory (DFT) have been conducted to analyze the effects of different solvents on the electronic absorption spectra, molecular electrostatic potentials, and other properties of D3HG. cancer.govscispace.com These computational studies provide a microscopic-level understanding of the interactions in solution. cancer.gov The analysis of covalent and electrostatic interactions is also performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Reduced Density Gradient (RDG). cancer.govscispace.com For D3HG, QTAIM findings revealed the highest electron density and distribution asymmetry at the oxygen atoms of the carbonyl groups (O4=C9 and O5=C10). cancer.gov
Interactive Data Table: Solvent Effects on this compound
| Property | Method of Study | Key Findings |
| Solubility | Experimental Observation | Soluble in organic solvents (ethanol, ether), limited solubility in water. cymitquimica.com |
| Solute-Solvent Interaction Center | Solvatochromic Correlations | Used to determine the interaction center of the molecule. cancer.gov |
| Electronic and Structural Properties | DFT, UV-Vis, MEP, FMOs | Solvent effects on electronic absorptions and chemical responsiveness were analyzed. cancer.gov |
| Covalent and Electrostatic Interactions | QTAIM, ELF, LOL, RDG | Assessed the nature of bonding and non-covalent interactions. cancer.gov |
Pharmacokinetic Studies via In-Silico Simulation
In-silico pharmacokinetic studies, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial for evaluating the drug-likeness of a molecule. cancer.govnih.govacs.org For this compound, these computational simulations have been performed to assess its potential as a therapeutic agent. cancer.gov
The drug-likeness of D3HG was evaluated using Lipinski's rule of five. cancer.gov This rule assesses whether a compound possesses properties that would make it a likely orally active drug in humans. While the specific parameters for D3HG are not detailed in the provided search results, the study did conduct this analysis. cancer.gov
Furthermore, in-silico ADME and toxicity measurements for D3HG were performed. cancer.gov These predictions help to identify potential liabilities of a drug candidate early in the development process, saving time and resources. The interactions of D3HG with iso-enzymes were also explored as part of these pharmacokinetic studies. cancer.gov
Interactive Data Table: In-Silico Pharmacokinetic Profile of this compound
| Pharmacokinetic Parameter | Method of Study | Finding |
| Drug-Likeness | Lipinski's Rule of Five | The molecule's drug-likeness was studied. cancer.gov |
| ADME & Toxicity | In-silico prediction | ADME toxicity measurements were performed. cancer.gov |
| Enzyme Interactions | In-silico simulation | Interactions with iso-enzymes were explored. cancer.gov |
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Routes
Key areas for development include:
Catalyst Innovation: Exploring new acid or enzyme catalysts to improve the efficiency of esterification. ontosight.ai
Green Chemistry Approaches: Implementing principles of green chemistry to create more environmentally friendly synthetic processes. nih.gov This includes the use of renewable starting materials and minimizing waste. youtube.com
Flow Chemistry: Investigating the use of continuous flow reactors to enable better control over reaction parameters, leading to improved yields and purity.
Exploration of New Chiral Applications
The chiral nature of Diethyl 3-hydroxyglutarate's derivatives makes it a valuable building block in asymmetric synthesis, particularly for producing enantiomerically pure pharmaceuticals and agrochemicals. nih.govcymitquimica.com Future research will likely uncover new applications for these chiral molecules.
Potential areas of exploration include:
Novel Pharmaceutical Intermediates: Utilizing chiral derivatives of this compound as key intermediates in the synthesis of new drug candidates.
Asymmetric Catalysis: Investigating the use of its chiral forms as ligands in asymmetric catalysis to induce stereoselectivity in other chemical reactions.
Advanced Materials: Exploring the incorporation of chiral this compound derivatives into polymers and other materials to create substances with unique optical or electronic properties.
Further Elucidation of Biological and Pharmacological Significance
The connection between this compound and its parent compound, 3-hydroxyglutaric acid, is of significant interest in the medical field. ontosight.ai 3-Hydroxyglutaric acid is a metabolite that accumulates in certain inherited metabolic disorders, such as glutaric aciduria type I, which is caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. rupahealth.combiocrates.com Chronically high levels of 3-hydroxyglutaric acid can be toxic, leading to neurological damage. sigmaaldrich.com
Future research in this area will likely focus on:
Metabolic Pathways: Investigating the precise metabolic pathways in which this compound and its derivatives are involved. ontosight.ai This includes understanding how it may act as a substrate or inhibitor in these pathways. ontosight.ai
Therapeutic Potential: Exploring the potential of this compound derivatives as therapeutic agents for metabolic disorders. ontosight.ai
Biomarker Development: Assessing the utility of this compound and related compounds as biomarkers for diagnosing and monitoring metabolic diseases. biocrates.com
Advancements in Biocatalytic Processes
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and efficient alternative to traditional chemical synthesis. youtube.com Recent advancements in this field, such as the use of immobilized enzymes, have made these processes more robust and reusable. nih.gov
Future research in the biocatalytic production of this compound will likely involve:
Enzyme Discovery and Engineering: Identifying new enzymes or engineering existing ones to improve their activity, stability, and substrate specificity for the production of this compound and its derivatives. nih.govgoogle.com
Process Optimization: Developing optimized reaction conditions, including pH, temperature, and substrate concentration, to maximize product yield and purity. researchgate.net
Cascade Reactions: Designing multi-enzyme cascade reactions to synthesize complex molecules from simple precursors in a single pot, which can significantly shorten synthetic routes. nih.gov
Table 1: Comparison of Traditional vs. Biocatalytic Synthesis
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Acids, metals | Enzymes |
| Reaction Conditions | Often harsh (high temp/pressure) | Mild (room temp, atmospheric pressure) youtube.com |
| Selectivity | Can be low, leading to byproducts | High regio- and stereoselectivity nih.gov |
| Environmental Impact | Can generate significant waste | Generally more sustainable and "green" nih.govyoutube.com |
| Cost | Can be high due to purification | Can be cost-effective with enzyme recycling youtube.com |
Integration of Computational and Experimental Methodologies
The combination of computational modeling and experimental work is becoming an increasingly powerful tool in chemical research. In the context of this compound, this integrated approach can accelerate discovery and development.
Future research will benefit from:
In Silico Enzyme Design: Using computational methods to predict and design mutations in enzymes to enhance their catalytic properties for the synthesis of this compound. nih.gov
Reaction Mechanism Studies: Employing quantum mechanical calculations to elucidate the detailed mechanisms of both chemical and enzymatic reactions involving this compound.
Predictive Modeling: Developing models to predict the biological activity and pharmacological properties of novel this compound derivatives, guiding the synthesis of the most promising candidates.
Q & A
Q. What are the primary synthetic routes for diethyl 3-hydroxyglutarate, and how do their efficiencies compare?
this compound can be synthesized via enantioselective enzymatic hydrolysis using immobilized Candida antarctica lipase B, which selectively produces ethyl (S)-3-hydroxyglutarate with high enantiomeric excess . Alternative methods include the Arndt-Eistert reaction starting from L-malic acid and enzymatic aminolysis of dimethyl 3-hydroxyglutarate . Efficiency varies: enzymatic routes offer high stereoselectivity but may require optimization of reaction conditions (e.g., pH, temperature), while chemical synthesis may yield higher quantities but lack enantiocontrol. Comparative studies should include yield, enantiomeric purity, and scalability metrics .
Q. What analytical methods are recommended for quantifying 3-hydroxyglutarate in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is widely used for detecting 3-hydroxyglutarate in urine and serum, with derivatization steps (e.g., PFBBR for lactate analysis) enhancing sensitivity . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for acylcarnitine profiling in blood, particularly in diagnosing metabolic disorders like glutaric aciduria type I (GA1) . For clinical validation, ensure calibration against certified reference materials and include internal standards (e.g., deuterated analogs) to mitigate matrix effects .
Advanced Research Questions
Q. How does 3-hydroxyglutarate accumulation contribute to neurotoxicity in glutaric aciduria type I (GA1)?
3-Hydroxyglutarate acts as a mitochondrial uncoupler, impairing ATP synthesis and exacerbating oxidative stress. In vitro 3D rat brain cell models demonstrate that 3-hydroxyglutarate induces astrocyte death, leading to ammonium accumulation and secondary neuronal damage . Experimental designs should incorporate metabolomic profiling (e.g., tracking lactate, glucose, and ammonium levels) and transcriptomic analysis to map pathways like glutamine synthetase inhibition . Confocal microscopy can visualize mitochondrial membrane potential (Δψm) depolarization, a hallmark of toxicity .
Q. What experimental models are suitable for studying the metabolic interplay of 3-hydroxyglutarate in mitochondrial dysfunction?
Use organotypic brain cell cultures or patient-derived fibroblasts to model GA1. In 3D rat brain aggregates, chronic exposure to 1 mM 3-hydroxyglutarate replicates astrocyte necrosis and metabolic shifts (e.g., elevated lactate, depleted glutamine) . For kinetic studies, employ enzymatic assays (e.g., glutaryl-CoA dehydrogenase activity) and isotopically labeled tracers (e.g., ¹³C-lysine) to trace flux through disrupted pathways . Pair these with RNA-seq to identify dysregulated genes (e.g., HADH) .
Q. How can researchers reconcile contradictory biochemical and genetic data in HADH deficiency cases lacking elevated 3-hydroxyglutarate?
In some HADH mutations, 3-hydroxyglutarate and 3-hydroxybutyrylcarnitine may not accumulate detectably, complicating diagnosis . Address this by combining next-generation sequencing (NGS) of HADH with functional assays (e.g., enzyme activity in fibroblasts). Use CRISPR-edited cell lines to validate variant pathogenicity and assess residual metabolic flux. Metabolomic panels should include broader organic acids (e.g., glutaconate, adipate) to capture atypical profiles .
Methodological Considerations
Q. What strategies optimize the enantioselective hydrolysis of this compound for chiral synthesis?
Immobilize Candida antarctica lipase B on solid supports (e.g., epoxy resin) to enhance stability and reusability. Optimize reaction parameters: pH 7.5–8.0, 30–40°C, and substrate molar ratio (1:1.5 for water:ester) to maximize conversion . Monitor enantiomeric excess via chiral HPLC with a cellulose-based column. For industrial-scale applications, evaluate continuous-flow bioreactors to improve throughput .
Q. How should metabolomic studies be designed to investigate 3-hydroxyglutarate’s role in hepatic recovery post-cold storage?
In perfused rat liver models, treat tissues with metabolites like 5-aminolevulinic acid (5-ALA) and profile intermediates via GC-MS or LC-MS. Focus on pathways linked to acetyl-CoA oxidation (e.g., TCA cycle intermediates, propionate derivatives) and correlate findings with transcriptomic data (e.g., hypoxia-responsive genes) . Normalize metabolite levels to tissue weight and include time-course analyses to capture dynamic changes .
Data Interpretation and Contradictions
Q. Why might 3-hydroxyglutarate levels remain undetectable in some metabolic disorders despite genetic confirmation?
Regulatory feedback mechanisms or compensatory pathways (e.g., alternative degradation routes via β-oxidation) may limit accumulation. Use stable isotope-resolved metabolomics (SIRM) with ¹³C-labeled precursors to trace hidden fluxes. Additionally, consider tissue-specific expression of transporters (e.g., SLC25A11 for mitochondrial dicarboxylates) that may sequester metabolites .
Q. How do conflicting reports on 3-hydroxyglutarate’s role in mitochondrial uncoupling inform experimental design?
Discrepancies may arise from model systems (e.g., in vitro vs. in vivo) or concentration-dependent effects. Design dose-response studies in primary neurons and astrocytes, measuring oxygen consumption rate (OCR) via Seahorse assays. Compare results across species (e.g., rat vs. human iPSC-derived cells) and validate using in situ hybridization to localize metabolite distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
